5-Amino-4,6-dimethylpyridin-2(1H)-one
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Overview
Description
5-Amino-4,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H10N2O. This compound is characterized by a pyridine ring substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dimethylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethyl-2-pyridone.
Amination Reaction: The key step involves the introduction of the amino group at the 5-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and efficiency, and the use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
5-Amino-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-methylpyridine: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
Uniqueness
5-Amino-4,6-dimethylpyridin-2(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-amino-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(10)9-5(2)7(4)8/h3H,8H2,1-2H3,(H,9,10) |
InChI Key |
OZQSLDXQKZUTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1N)C |
Origin of Product |
United States |
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